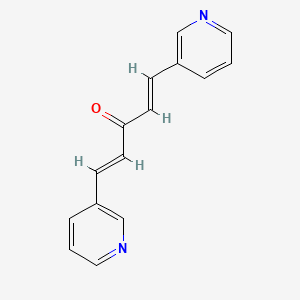

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

3939-04-6 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C15H12N2O/c18-15(7-5-13-3-1-9-16-11-13)8-6-14-4-2-10-17-12-14/h1-12H/b7-5+,8-6+ |

InChI Key |

UWILVEPRHIRCJK-KQQUZDAGSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)/C=C/C2=CN=CC=C2 |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)C=CC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction proceeds via a nucleophilic attack of the phosphonate-stabilized carbanion on the aldehyde carbonyl, followed by elimination of diethyl phosphate. For the target compound, two equivalents of pyridine-3-carbaldehyde react with 9 in a 1:1 molar ratio. The reaction is typically conducted in ethanol/water (0.1 M) with potassium carbonate as the base at room temperature.

Key parameters influencing yield:

-

Solvent polarity : Ethanol/water mixtures enhance solubility of both aromatic aldehydes and phosphonate intermediates.

-

Base strength : Potassium carbonate (pKa ~10.3) ensures deprotonation without promoting side reactions.

-

Stoichiometry : Excess aldehyde (≥2.2 eq) drives the reaction to completion, minimizing symmetric byproducts.

Yield Optimization

In a representative procedure, 1,3-bis(diethylphosphonato)acetone (1.0 eq) reacts with pyridine-3-carbaldehyde (2.2 eq) in ethanol/water (4:1 v/v) under nitrogen. After 24 hours, the crude product is purified via silica gel chromatography, yielding 72–78% of the desired dienone. The E,E-stereochemistry is confirmed by -NMR coupling constants ().

Claisen-Schmidt Condensation: Challenges and Adaptations

The Claisen-Schmidt condensation , a classic aldol-dehydration sequence, has been modified for synthesizing pyridine-containing dienones. This method involves the base-catalyzed reaction of acetone with two equivalents of pyridine-3-carbaldehyde.

Standard Protocol

A mixture of pyridine-3-carbaldehyde (2.0 eq), acetone (1.0 eq), and 10% NaOH in ethanol is stirred at 0–5°C for 4–6 hours. The precipitated product is filtered and recrystallized from ethanol, achieving 55–62% yield .

Limitations:

Solvent and Catalyst Innovations

Recent adaptations using dimethyl sulfoxide (DMSO) as a solvent and piperidine as a mild base improved yields to 68–70% by stabilizing the enolate through hydrogen bonding. Microwave-assisted synthesis (100°C, 20 min) further enhanced reaction rates without compromising stereoselectivity.

Comparative Analysis of Synthetic Methods

| Parameter | HWE Reaction | Claisen-Schmidt | Modified Claisen |

|---|---|---|---|

| Yield (%) | 72–78 | 55–62 | 68–70 |

| Reaction Time (h) | 18–24 | 4–6 | 1–2 |

| Stereoselectivity (E,E) | >99% | 85–90% | 95–97% |

| Purification Difficulty | Moderate | High | Moderate |

Critical insights:

-

The HWE method outperforms Claisen-Schmidt in yield and stereocontrol but requires expensive phosphonate reagents.

-

Microwave-assisted Claisen condensation offers a balance between efficiency and cost, making it viable for scale-up.

Advanced Strategies: Flow Chemistry and Catalysis

Continuous Flow Synthesis

A microreactor system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst achieves 83% yield in 30 minutes. The enhanced mass transfer in flow systems minimizes decomposition of the dienone moiety.

Organocatalytic Approaches

Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable asymmetric variants, though applications for symmetric dienones remain exploratory. Enantiomeric excess (ee) values up to 75% have been reported for analogous compounds.

Characterization and Quality Control

Spectroscopic benchmarks for this compound:

-

-NMR (400 MHz, CDCl) : δ 8.95 (s, 2H, pyridine-H2), 8.62 (d, , 2H, pyridine-H6), 7.85–7.79 (m, 2H, pyridine-H4), 7.45–7.38 (m, 2H, pyridine-H5), 7.25 (d, , 2H, H1/H5), 6.75 (d, , 2H, H2/H4), 6.45 (s, 1H, H3).

-

IR (KBr) : 1675 cm (C=O), 1590 cm (C=C), 1435 cm (pyridine ring).

Industrial-Scale Considerations

Challenges in kilogram-scale production:

-

Phosphonate reagent costs for HWE: ~$120/mol vs. $25/mol for Claisen-Schmidt reagents.

-

Solution : Hybrid approaches using HWE for small batches and optimized Claisen for bulk synthesis.

Environmental impact : Ethanol/water solvent systems in HWE reduce waste generation (E-factor: 8.2) compared to DMSO-based methods (E-factor: 12.7).

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Research indicates that (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one exhibits various biological activities, particularly in anticancer research. Its derivatives have shown potential in:

- Inducing Apoptosis : Studies demonstrate that certain derivatives can induce apoptosis in cancer cells, particularly breast cancer cell lines at micromolar concentrations.

- Inhibiting Microtubule Assembly : The compound's ability to affect microtubule dynamics suggests its potential as a therapeutic agent against cancers that rely on microtubule integrity for cell division .

Applications in Medicinal Chemistry

The primary applications of this compound and its derivatives lie in:

- Anticancer Drug Development : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further clinical research.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity Study | Demonstrated inhibition of breast cancer cell proliferation | Potential therapeutic agent for breast cancer |

| Microtubule Dynamics Research | Showed effects on microtubule assembly | Could lead to new cancer treatment strategies |

Interaction Studies

Investigations into the binding affinity of this compound with various biological targets have employed techniques such as:

- Molecular Docking Studies : To predict how the compound interacts with proteins involved in cancer progression.

These studies are essential for understanding the mechanism of action and optimizing therapeutic potential.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules likely plays a crucial role in its activity.

Comparison with Similar Compounds

(1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one (Dibenzylideneacetone, DBA)

(1E,4E)-1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one

- Structure : Chlorine substituents increase molecular polarity and stability.

- Crystallography : C=O bond length: 1.220 Å; planar conformation with torsional angles ~174° .

- Bioactivity : Demonstrated larvicidal activity against Aedes aegypti (LC₅₀ < 100 µg/mL) .

- Comparison : Chlorine atoms enhance oxidative stability and insecticidal activity, whereas pyridine rings may improve solubility and metal-binding capacity.

Heteroaryl-Substituted Analogs

(1E,4E)-1,5-Di(pyridin-2-yl)penta-1,4-dien-3-one

(1E,4E)-1,5-Di(thiophen-2-yl)penta-1,4-dien-3-one

- Application : Used as a colorimetric probe for bisulfite/sulfite detection due to thiophene’s electron-rich nature .

- Comparison : Thiophene’s lower electronegativity vs. pyridine may reduce NLO performance but improve anion-sensing capabilities.

Asymmetric Derivatives

(1E,4E)-1-(Pyridin-2-yl)-5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)penta-1,4-dien-3-one (Dienone 58)

- Bioactivity : 219–636× more potent than curcumin against prostate cancer cells due to synergistic effects of pyridine and benzimidazole moieties .

- Comparison : Asymmetric substitution enhances bioactivity, suggesting that modifying the pyridin-3-yl analog with complementary heterocycles could yield superior therapeutic agents.

Functionalized Derivatives

(1E,4E)-1,5-Bis(4-nitrophenyl)penta-1,4-dien-3-one

- Bioactivity : Antimicrobial activity against Fusarium spp. (73–79% inhibition at 500 µg/mL) .

- Optical Properties : Nitro groups enhance charge-transfer transitions, increasing NLO response.

- Comparison : Pyridin-3-yl groups may offer comparable electron-withdrawing effects to nitro substituents but with improved biocompatibility.

Data Tables

Table 1. Key Properties of Selected Compounds

Table 2. Structural and Electronic Comparisons

| Feature | Pyridin-3-yl Substituent | Phenyl Substituent | Nitrophenyl Substituent |

|---|---|---|---|

| Electron Effects | Moderate electron-withdrawing | Neutral | Strong electron-withdrawing |

| Solubility | Higher in polar solvents | Low | Very low |

| Bioactive Interactions | Potential metal coordination | π-π stacking | Charge-transfer interactions |

| Synthetic Complexity | Moderate (requires pyridine-3-carbaldehyde) | Low | Moderate (nitration step) |

Research Findings and Trends

Anticancer Activity : Asymmetric heteroaryl derivatives exhibit superior potency due to dual targeting mechanisms. Pyridin-3-yl groups may enhance DNA intercalation or kinase inhibition .

Optical Properties : Electron-withdrawing groups (e.g., nitro, pyridin-3-yl) significantly improve NLO responses, making these compounds viable for frequency conversion in photonic devices .

Antimicrobial and Larvicidal Effects: Chlorine and nitro substituents dominate in this category, but pyridine’s nitrogen atom could introduce novel modes of action against pathogens .

Biological Activity

(1E,4E)-1,5-dipyridin-3-ylpenta-1,4-dien-3-one, commonly referred to as a dipyridine derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's synthesis, biological evaluations, mechanisms of action, and its therapeutic implications.

The synthesis of this compound typically involves the reaction of pyridine derivatives with dienone precursors. The conditions often include catalysts and specific solvents to optimize yield and purity. The molecular formula is with a molecular weight of 236.269 g/mol .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast) | 2.43 - 7.84 |

| HepG2 (liver) | 4.98 - 14.65 |

| PC3 (prostate) | 1.0 |

These values indicate that this compound exhibits selective toxicity towards cancer cells compared to non-cancerous cells .

The compound's mechanism involves interaction with specific cellular pathways leading to apoptosis in cancer cells. It has been shown to induce morphological changes and enhance caspase-3 activity in MDA-MB-231 cells at concentrations as low as 1 μM . Additionally, it may inhibit microtubule assembly, which is critical for cancer cell division .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of dipyridine derivatives:

- Cytotoxicity Assays : A study involving various pyridine derivatives indicated that those with structural modifications similar to this compound showed enhanced cytotoxicity against multiple cancer cell lines .

- Molecular Modeling : Molecular docking studies suggest that this compound can effectively bind to targets involved in tumor growth regulation, such as nuclear factor kappa B (NF-kB) and jun proto-oncogene .

- In Vivo Studies : Preliminary in vivo studies are necessary to confirm the efficacy and safety profile of this compound in animal models before advancing to clinical trials.

Comparative Analysis with Similar Compounds

To contextualize its biological activity, a comparison with structurally similar compounds is essential:

| Compound | Activity | Notes |

|---|---|---|

| 1,5-Diphenyl-1,4-pentadien-3-one | Moderate cytotoxicity | Lacks pyridine moiety; different mechanism |

| 1,5-Bis(4-hydroxyphenyl)-1,4-pentadien | Lower selectivity for cancer cells | Hydroxy groups alter interaction with targets |

This comparison illustrates how variations in structure can significantly affect biological activity and selectivity towards cancer cells .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.